N-(1-benzyl-4-piperidinyl)-3,4-dimethoxybenzamide
Overview
Description
N-(1-benzyl-4-piperidinyl)-3,4-dimethoxybenzamide: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a 3,4-dimethoxybenzamide moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-4-piperidinyl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of 1-benzyl-4-piperidone: This intermediate can be synthesized by the reaction of 4-piperidone with benzyl chloride in the presence of a base such as sodium hydroxide.
Reductive Amination: The 1-benzyl-4-piperidone is then subjected to reductive amination with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to form this compound
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-benzyl-4-piperidinyl)-3,4-dimethoxybenzamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N-(1-benzyl-4-piperidinyl)-3,4-dimethoxybenzamide is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets such as receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl): A potent synthetic opioid analgesic.
N-(1-benzyl-4-piperidinyl)guanidine hydrochloride: Another piperidine derivative with different pharmacological properties.
Uniqueness: N-(1-benzyl-4-piperidinyl)-3,4-dimethoxybenzamide is unique due to its specific structural features, such as the presence of the 3,4-dimethoxybenzamide moiety, which may confer distinct pharmacological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-9-8-17(14-20(19)26-2)21(24)22-18-10-12-23(13-11-18)15-16-6-4-3-5-7-16/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAMXCIQDNQUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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